

Vat Orange 1: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vat Orange 1**

Cat. No.: **B116557**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

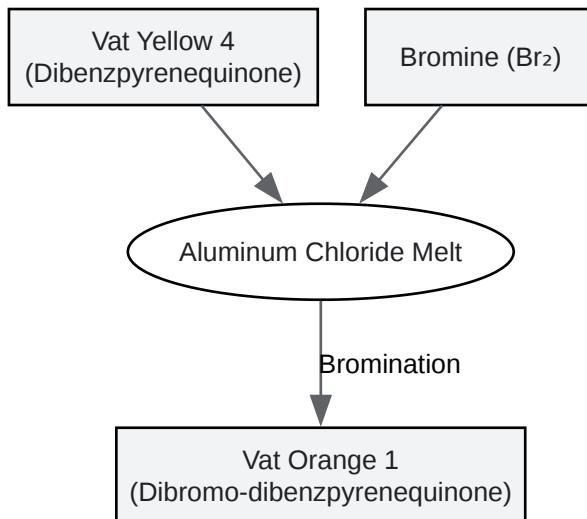
Vat Orange 1, also known by its Colour Index name C.I. 59105, is a synthetic anthraquinone dye recognized for its vibrant orange hue and application in dyeing cellulosic fibers like cotton. [1][2] Belonging to the broader class of vat dyes, it is structurally a dibromo derivative of dibenzpyrenequinone (Vat Yellow 4). [3][4] Vat dyes are generally characterized by their insolubility in water and their high fastness properties, which are imparted by their complex polycyclic aromatic structure. [1] This inherent stability also extends to their thermal properties, making them subjects of interest for high-performance applications, including as organic pigments and materials for organic electronics. [5][6]

This technical guide provides an in-depth analysis of the current understanding of the thermal stability and degradation profile of **Vat Orange 1**. It consolidates available quantitative data, details relevant experimental methodologies, and presents logical workflows for thermal analysis.

Physicochemical and Thermal Properties

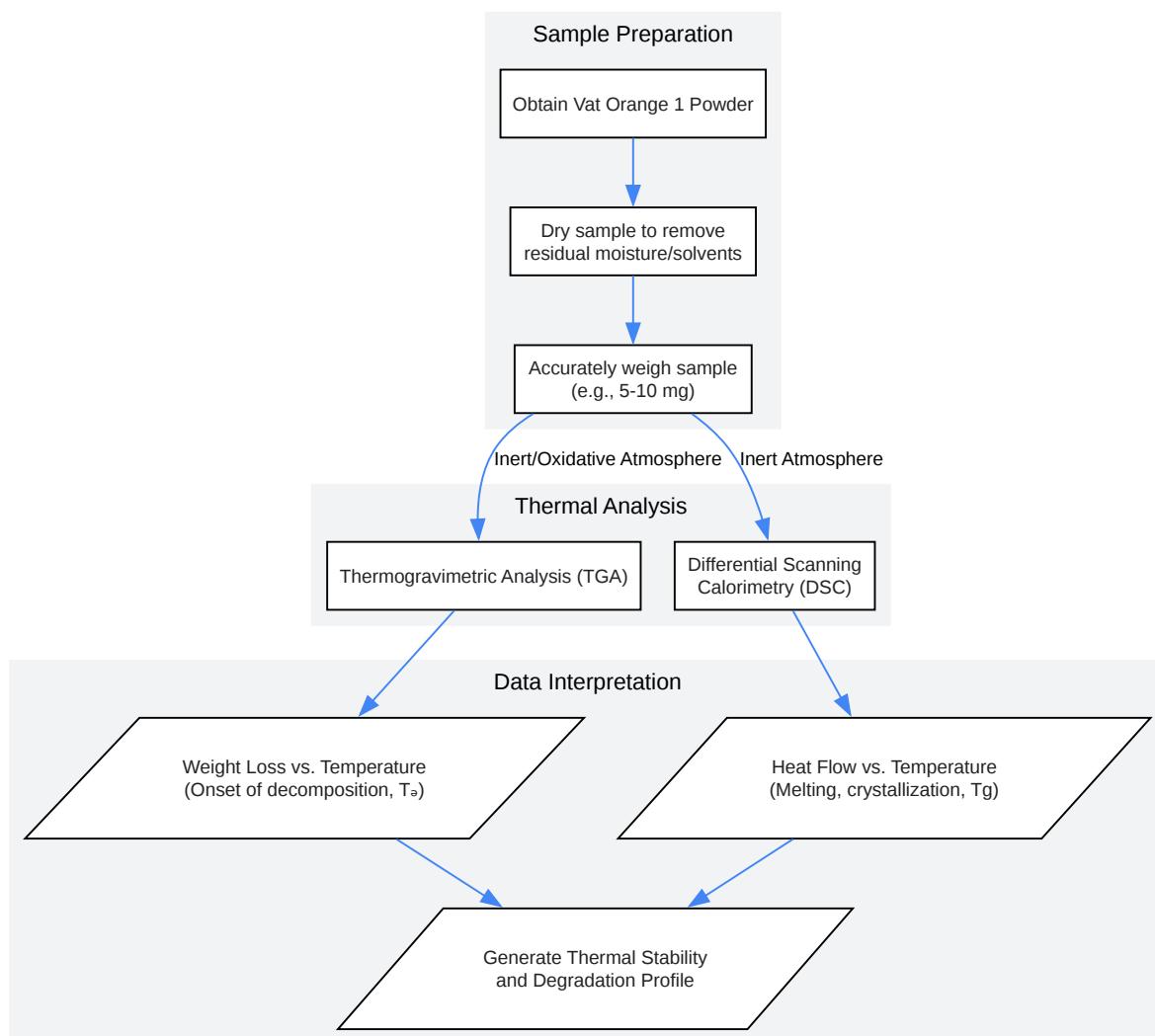
While comprehensive thermogravimetric and calorimetric data for **Vat Orange 1** are not extensively detailed in publicly available literature, key thermal parameters have been reported, particularly in the context of its use in electronics. The data is summarized in the table below.

Property	Value	Reference
C.I. Name	59105	[1]
CAS Number	1324-11-4	[1] [2]
Molecular Formula	C ₂₄ H ₁₀ Br ₂ O ₂	[1] [2]
Molecular Weight	490.14 g/mol	[1] [2]
Physical Form	Yellowish-brown powder	[2]
Sublimation Temp.	~240–250 °C (at 1 × 10 ⁻⁶ mbar)	[5]


Thermal Stability and Degradation Profile

Vat Orange 1 exhibits significant thermal stability, a characteristic feature of anthraquinone-based dyes. The primary mode of thermal transition observed under high vacuum is sublimation, occurring at approximately 240–250 °C.[\[5\]](#) This property is critical for its application in organic field-effect transistors (OFETs), where it is deposited as a thin film via thermal evaporation.[\[5\]](#)

Detailed studies on the specific thermal degradation pathway and decomposition products of **Vat Orange 1** are limited. However, based on its chemical structure—a brominated polycyclic aromatic quinone—a general degradation profile can be inferred. Upon heating to decomposition in an oxidative or pyrolytic environment, the molecule is expected to break down. The presence of bromine suggests that thermal degradation could lead to the formation of brominated products of incomplete combustion, hydrogen bromide (HBr), and oxides of carbon (CO, CO₂).[\[7\]](#)[\[8\]](#) Safety data sheets for the compound indicate that thermal decomposition will generate irritating and toxic fumes and gases.


The degradation mechanism for complex aromatic molecules often involves the cleavage of peripheral bonds followed by the breakdown of the core polycyclic structure at higher temperatures. For **Vat Orange 1**, this would likely begin with de-bromination and the fragmentation of the anthraquinone core.

Mandatory Visualizations

Synthesis of Vat Orange 1[Click to download full resolution via product page](#)

Caption: Synthesis of **Vat Orange 1** via bromination of Vat Yellow 4.

Experimental Workflow for Thermal Analysis of Vat Dyes

[Click to download full resolution via product page](#)

Caption: A logical workflow for characterizing the thermal properties of a dye.

Experimental Protocols

While specific TGA/DSC results for **Vat Orange 1** are not detailed in the reviewed literature, the following sections describe the standard and specific protocols used to evaluate the thermal properties of such materials.

Protocol 1: Thermogravimetric Analysis (TGA) - General Method

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

- **Instrument Calibration:** Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, and certified metals like indium and zinc for temperature).
- **Sample Preparation:** Place 5–10 mg of the dried **Vat Orange 1** powder into a clean, tared TGA crucible (typically alumina or platinum).
- **Experimental Conditions:**
 - Place the crucible into the TGA furnace.
 - Purge the system with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative one) at a flow rate of 20–50 mL/min for at least 30 minutes to ensure a stable atmosphere.
 - Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.
- **Data Acquisition:** Record the sample mass as a function of temperature.
- **Data Analysis:** Analyze the resulting TGA curve (mass vs. temperature). Determine the onset temperature of decomposition (T_{d}), which is often calculated as the temperature at which 5% weight loss occurs ($T_{\text{d}5}$), and identify the temperatures of maximum degradation rates from the derivative thermogravimetric (DTG) curve.

Protocol 2: Differential Scanning Calorimetry (DSC) - General Method

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using a high-purity standard, typically indium.
- **Sample Preparation:** Accurately weigh 3–7 mg of the dried **Vat Orange 1** powder into a DSC pan (typically aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.
- **Experimental Conditions:**
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20–50 mL/min.
 - Execute a heat-cool-heat temperature program. For example:
 - **First Heat:** Ramp from ambient temperature to a temperature above any expected transitions but below decomposition (e.g., 30 °C to 300 °C) at a rate of 10 °C/min. This removes the sample's prior thermal history.
 - **Cool:** Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
 - **Second Heat:** Ramp again at 10 °C/min to the final temperature. The data from this second heating scan is typically used for analysis.
- **Data Acquisition:** Record the differential heat flow as a function of temperature.
- **Data Analysis:** Analyze the DSC thermogram to identify endothermic (melting) and exothermic (crystallization) peaks. Determine peak temperatures and the enthalpy (ΔH) of these transitions by integrating the peak area.

Protocol 3: Sublimation Temperature Determination via Thermal Evaporation

This protocol is based on the methodology used to deposit **Vat Orange 1** as a thin film for electronic device fabrication.[\[5\]](#)

- System Preparation: Use a high-vacuum thermal evaporation system equipped with a quartz crystal microbalance (QCM) for rate monitoring.
- Sample Loading: Load **Vat Orange 1** powder into a suitable evaporation source, such as a resistively heated effusion cell (boat).
- Vacuum Deposition:
 - Evacuate the chamber to a base pressure of approximately 1×10^{-6} mbar.
 - Gradually increase the temperature of the effusion cell while monitoring the pressure and the QCM.
 - The sublimation temperature is identified as the source temperature at which a stable deposition rate (e.g., 0.1 Å/s) is achieved. For **Vat Orange 1**, this occurs in the range of 240–250 °C.[\[5\]](#)
- Data Analysis: The sublimation temperature is recorded as the temperature range required for controlled vacuum deposition, indicating the point at which the material has sufficient vapor pressure for physical vapor transport.

Conclusion

Vat Orange 1 is a thermally stable anthraquinone dye. The primary quantitative thermal data available is its sublimation temperature of ~240–250 °C under high vacuum, which enables its use in applications requiring thermal evaporation.[\[5\]](#) While detailed TGA and DSC studies providing specific decomposition onset temperatures and degradation kinetics are not widely published, its molecular structure suggests that decomposition at higher temperatures would likely produce brominated organic compounds, carbon oxides, and hydrogen bromide. The provided experimental protocols offer a robust framework for researchers seeking to perform detailed thermal characterization of this and related dye materials. Further investigation into the

precise degradation pathways and products of **Vat Orange 1** would be a valuable contribution to the field, particularly for assessing its environmental fate and for high-temperature applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Vat Orange 1 | 1324-11-4 [chemicalbook.com]
- 3. Vat Orange 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Industrial vat orange dyes for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03919F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- To cite this document: BenchChem. [Vat Orange 1: A Technical Guide to Thermal Stability and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116557#thermal-stability-and-degradation-profile-of-vat-orange-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com